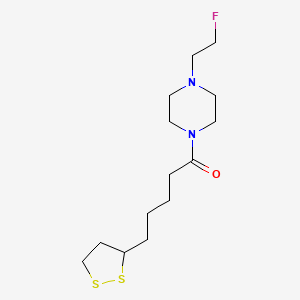

5-(1,2-Dithiolan-3-yl)-1-(4-(2-fluoroethyl)piperazin-1-yl)pentan-1-one

Description

This compound is a synthetic derivative featuring three distinct structural motifs:

- 1,2-Dithiolane ring: A cyclic disulfide moiety structurally analogous to α-lipoic acid, a natural antioxidant cofactor involved in mitochondrial metabolism .

- Pentan-1-one linker: A five-carbon chain terminating in a ketone group, which may influence molecular flexibility and interaction with target proteins.

Properties

IUPAC Name |

5-(dithiolan-3-yl)-1-[4-(2-fluoroethyl)piperazin-1-yl]pentan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25FN2OS2/c15-6-7-16-8-10-17(11-9-16)14(18)4-2-1-3-13-5-12-19-20-13/h13H,1-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHAOYCRADOYCLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSSC1CCCCC(=O)N2CCN(CC2)CCF | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25FN2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis typically begins with commercially available starting materials such as 1,2-dithiolane, 4-(2-fluoroethyl)piperazine, and pentanone derivatives.

Step-by-Step Synthesis:

Industrial Production Methods

In an industrial setting, the synthesis of 5-(1,2-Dithiolan-3-yl)-1-(4-(2-fluoroethyl)piperazin-1-yl)pentan-1-one would involve optimization of reaction conditions to maximize yield and purity. This might include:

Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

Catalysis: Employing catalysts to improve reaction rates and selectivity.

Purification: Implementing advanced purification techniques such as chromatography and crystallization to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The dithiolane ring can undergo oxidation to form disulfide bonds, which may alter the compound’s properties.

Reduction: Reduction reactions can target the ketone group, converting it to an alcohol.

Substitution: The fluoroethyl group on the piperazine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Nucleophiles: Various nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions.

Major Products

Oxidation Products: Disulfides and sulfoxides.

Reduction Products: Alcohols.

Substitution Products: Functionalized derivatives with new substituents replacing the fluoroethyl group.

Scientific Research Applications

Chemistry

Catalysis: The compound’s unique structure makes it a potential candidate for use as a ligand in catalytic reactions.

Material Science: Its ability to form stable complexes can be exploited in the development of new materials with specific properties.

Biology

Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical research.

Drug Development: Its structural features suggest potential as a lead compound in the development of new pharmaceuticals.

Medicine

Therapeutic Agents: Research may explore its potential as a therapeutic agent for various diseases, particularly those involving oxidative stress due to its redox-active dithiolane ring.

Industry

Chemical Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.

Polymer Science: Its incorporation into polymers could impart unique properties such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which 5-(1,2-Dithiolan-3-yl)-1-(4-(2-fluoroethyl)piperazin-1-yl)pentan-1-one exerts its effects is likely multifaceted:

Molecular Targets: It may interact with enzymes or receptors, particularly those involved in redox processes.

Pathways Involved: The compound could modulate pathways related to oxidative stress, inflammation, or cellular signaling.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Key Structural and Functional Differences

The table below compares the target compound with analogs reported in the literature:

Mechanistic Insights

Piperazine Substituents :

- The 2-fluoroethyl group in the target compound likely improves membrane permeability and metabolic stability compared to HBU-39’s benzodioxol group, which enhances BuChE binding but may limit CNS penetration due to increased hydrophobicity .

- Fluorinated alkyl chains (e.g., 2-fluoroethyl vs. 3-fluoropropyl in patent compounds) balance lipophilicity and steric effects, optimizing target engagement in kinase inhibitors .

- Dithiolane vs. This could make the target compound dual-acting (e.g., antioxidant + enzyme inhibitor).

Biological Activity :

- HBU-39’s BuChE inhibition highlights the importance of the piperazine-aromatic substituent interaction with the enzyme’s peripheral anionic site . The target compound’s fluorine may alter this interaction, warranting enzymatic assays.

- Patent compounds with fluorinated piperazines demonstrate that fluorine’s electronegativity fine-tunes electronic properties of heterocyclic cores, critical for kinase inhibition .

Biological Activity

5-(1,2-Dithiolan-3-yl)-1-(4-(2-fluoroethyl)piperazin-1-yl)pentan-1-one, identified by CAS number 2034517-29-6, is a compound of interest due to its unique structural features and potential biological activities. The compound contains a dithiolane ring and a piperazine moiety, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H25FN2OS2, with a molecular weight of 320.5 g/mol. The presence of sulfur atoms in the dithiolane ring is critical for its reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

1. Antioxidant Activity

The dithiolane structure is known for its ability to scavenge free radicals, thereby reducing oxidative stress in cells. This property is significant in preventing cellular damage associated with various diseases, including neurodegenerative disorders and cardiovascular diseases .

2. Inhibition of Kinases

Research indicates that similar compounds containing the dithiolane motif exhibit inhibitory effects on Rho-associated coiled-coil containing kinases (ROCK), which are implicated in inflammation . For instance, derivatives designed with this motif have shown selective inhibition against ROCK2, suggesting potential applications in anti-inflammatory therapies.

3. Modulation of Cellular Signaling

The compound may influence various signaling pathways related to oxidative stress responses. By interacting with reactive oxygen species (ROS), it helps maintain redox balance within cells.

Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

Table 1: Summary of Biological Activities

Case Studies

Case Study 1: Anti-inflammatory Effects

In a study examining the anti-inflammatory properties of compounds with similar structures, DC24 was found to significantly reduce inflammation markers in an animal model. The compound's mechanism involved selective inhibition of ROCK2, leading to decreased cytokine production and improved tissue health .

Case Study 2: Neuroprotection

Another study focused on the neuroprotective effects of dithiolane-containing compounds. It was observed that these compounds could protect neuronal cells from oxidative damage by enhancing endogenous antioxidant defenses and reducing apoptosis rates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.